molecular formula C25H21NO5 B2918851 3,5-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923234-84-8

3,5-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2918851
CAS No.: 923234-84-8
M. Wt: 415.445
InChI Key: BZBRPFFXNKHBMH-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic benzamide derivative featuring a chromen-4-one (flavone) core substituted at position 2 with a 3-methylphenyl group and at position 6 with a benzamide moiety containing 3,5-dimethoxy substituents (Figure 1). The chromen-4-one scaffold is structurally analogous to naturally occurring flavonoids, which are widely studied for their biological activities, including anti-inflammatory, antioxidant, and kinase-inhibitory properties .

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-5-4-6-16(9-15)24-14-22(27)21-12-18(7-8-23(21)31-24)26-25(28)17-10-19(29-2)13-20(11-17)30-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBRPFFXNKHBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound characterized by its complex structure, which integrates a chromen ring system with a benzamide moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H21NO5, with a molecular weight of 415.4 g/mol. The structure features two methoxy groups and a chromen-4-one core that are pivotal for its biological activity.

PropertyValue
Molecular FormulaC25H21NO5
Molecular Weight415.4 g/mol
CAS Number923234-84-8

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several key mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, potentially modulating their activity and influencing various biochemical pathways.
  • Receptor Modulation : It has the potential to bind to cellular receptors, affecting signal transduction processes critical for cellular functions.
  • Antioxidant Activity : The compound exhibits properties that allow it to scavenge free radicals, thus reducing oxidative stress within cells .

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer effects. For instance, studies on chromen derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

A comparative study highlighted that the presence of methoxy groups in the structure enhances the cytotoxicity against cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can significantly influence the anticancer efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its analogs:

  • Antioxidant Studies : A study reported that derivatives with similar structures exhibited strong antioxidant activities, which are crucial for preventing oxidative damage in cells .
  • Anti-inflammatory Effects : Compounds with chromen structures have been noted for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Scientific Research Applications

3,4-Dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound with a unique structure, featuring a benzamide core, a 4-oxo-4H-chromen moiety, and two methoxy groups at the 3 and 4 positions of the benzene ring, with a 3-methylphenyl group further enhancing its structural complexity. It is notable for its potential biological activities and applications in medicinal chemistry.

Potential Applications

While specific applications of 3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide are still under investigation, research indicates that similar compounds exhibit various biological activities:

  • Antioxidant Properties Compounds containing a chromenone structure exhibit antioxidant properties.
  • Antimicrobial Activity Compounds with a similar chromenone core have demonstrated antimicrobial activity.
  • Anti-inflammatory Effects Hydroxy-substituted compounds have shown anti-inflammatory effects.

This compound's uniqueness lies in its specific combination of methoxy substitutions and its benzamide linkage to a chromenone structure, potentially enhancing its biological activity and making it a candidate for further pharmacological studies.

Structural Features and Synthesis

3,4-Dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has a molecular weight of 415.4, and its molecular formula is C25H21NO5 . The synthesis of 3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions.

Related Compounds and Research

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Analogs and Variations

Key analogs include:

Compound Name Benzamide Substituents Chromen Substituents Molecular Weight (g/mol) Notable Features
3,5-Dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (Target) 3,5-Dimethoxy 2-(3-Methylphenyl) ~473.5* Enhanced lipophilicity due to methoxy groups; potential for π-π stacking.
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-Chloro 2-(2-Methylphenyl) ~407.9 Electron-withdrawing Cl may improve metabolic stability; steric hindrance at 2-Me.
N-[2-(Methylphenylamino)propyl]-2-[(4-thiazolylmethyl)thio]-benzamide Thiazole-thioether linkage Not applicable (non-chromen) ~443.6 Heterocyclic thiazole moiety; potential protease or kinase inhibition.

*Calculated based on molecular formula.

Structural Insights :

  • Substituent Position : The 3-methylphenyl group on the chromen core (target compound) may offer better steric compatibility with hydrophobic binding pockets compared to the 2-methylphenyl analog .
  • Electronic Effects: Methoxy groups (electron-donating) vs.
  • Scaffold Diversity : Thiazole-containing benzamides (e.g., ) prioritize heterocyclic interactions over flavone-based π-stacking, suggesting divergent therapeutic targets .
Pharmacological Profiles of Analogs
  • Chromen-4-one Derivatives: Compounds like 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211-76-1) are hypothesized to target kinases or inflammatory pathways due to structural similarity to flavonoid inhibitors .
  • Thiazole-Benzamide Hybrids : highlights derivatives with thiazole-thioether groups, which are prevalent in antiviral and anticancer agents (e.g., protease inhibitors) .

Methodological Approaches in Structural Analysis

Crystallographic tools such as SHELXL (for refinement) and ORTEP-III (for visualization) are critical for elucidating the precise geometry of benzamide-chromen hybrids . For example:

  • SHELX Suite : Used to resolve anisotropic displacement parameters, confirming the planar chromen-4-one core and dihedral angles between benzamide and chromen moieties .
  • WinGX/ORTEP : Generate publication-quality thermal ellipsoid diagrams, highlighting steric clashes or conformational flexibility in analogs .

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